molecular formula C9H15NO3 B2942568 N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide CAS No. 1564820-82-1

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide

Cat. No. B2942568
CAS RN: 1564820-82-1
M. Wt: 185.223
InChI Key: YFIFZFIRFHCYSZ-UHFFFAOYSA-N
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Description

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide is a chemical compound that belongs to the family of oxolan-3-yl alkyl propenamides. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide is not well understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. This results in the accumulation of neurotransmitters such as acetylcholine and dopamine, which leads to increased neurotransmission.
Biochemical and Physiological Effects:
N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to possess antiproliferative activity against cancer cells. Additionally, it has been shown to possess antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Additionally, further research is needed to better understand the mechanism of action of N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide involves the reaction of 3-methoxyoxolane-3-carboxylic acid with propargylamine in the presence of EDC/HOBt coupling reagents. The reaction yields the desired product as a white solid with a yield of 91%.

Scientific Research Applications

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to possess antiproliferative activity against cancer cells.

properties

IUPAC Name

N-[(3-methoxyoxolan-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-8(11)10-6-9(12-2)4-5-13-7-9/h3H,1,4-7H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIFZFIRFHCYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide

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